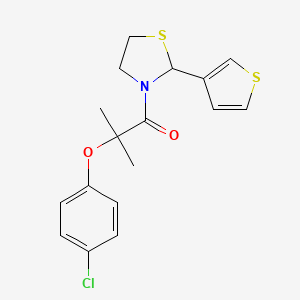
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one, also known as CPMT, is a synthetic compound that has gained significant attention in the scientific research community. CPMT is a thiazolidinone derivative that has been synthesized through a multi-step reaction process. The compound exhibits a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that derivatives similar to the compound possess significant antimicrobial properties. Studies on various thiazolidinone derivatives have shown these compounds to be effective against a range of bacterial and fungal strains. For instance, compounds synthesized from similar chemical structures have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (H. B'Bhatt & S. Sharma, 2017; Shiv Kumar et al., 2012).
Antioxidant Properties
Another area of interest is the antioxidant capacity of thiazolidinone derivatives. These compounds have been synthesized and evaluated for their potential to scavenge free radicals, which is a crucial aspect in preventing oxidative stress-related diseases. Certain derivatives showed comparable antioxidant activity to standard drugs, highlighting their potential as antioxidant agents (Maria Apotrosoaei et al., 2014).
Anticancer and Antiangiogenic Effects
Studies have also explored the anticancer and antiangiogenic effects of thiazolidinone derivatives. These compounds have been shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. This suggests a promising avenue for the development of new anticancer therapies that target both tumor proliferation and the angiogenic processes that support tumor growth and metastasis (S. Chandrappa et al., 2010).
Antifungal Compound Solubility and Partitioning
A novel antifungal compound within this chemical class has been characterized for its solubility in biologically relevant solvents, which is critical for its pharmacokinetic properties. The study provided insights into the solubility thermodynamics and partitioning processes, essential for understanding the compound's bioavailability and therapeutic efficacy (T. Volkova et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c1-17(2,21-14-5-3-13(18)4-6-14)16(20)19-8-10-23-15(19)12-7-9-22-11-12/h3-7,9,11,15H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIEPOYSFABJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCSC1C2=CSC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)
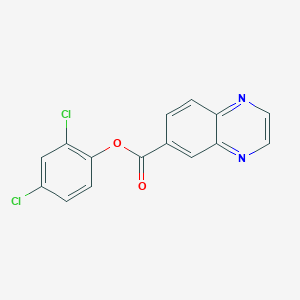

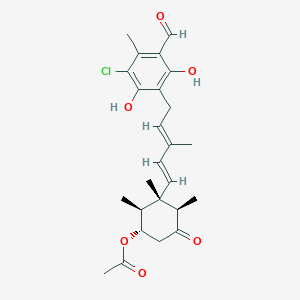
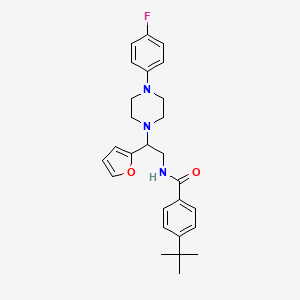

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)
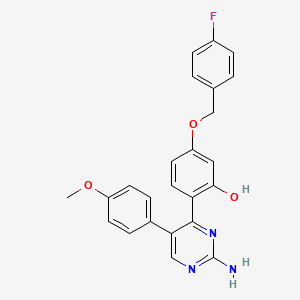
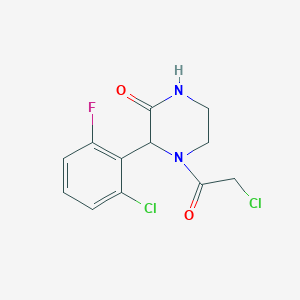
![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)
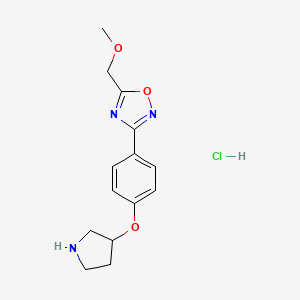
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2882131.png)
![methyl 2-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882133.png)